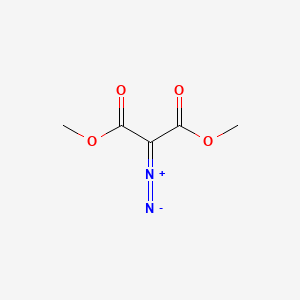

Dimethyl diazomalonate

Descripción general

Descripción

Dimethyl diazomalonate is an organic compound characterized by the presence of two ester groups and a diazo group. It is a versatile reagent in organic synthesis, particularly valued for its ability to generate carbenes, which are highly reactive intermediates used in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl diazomalonate can be synthesized through the reaction of dimethyl malonate with 4-acetamidobenzenesulfonyl azide in the presence of triethylamine and acetonitrile. The reaction mixture is cooled to 0°C, and dimethyl malonate is added slowly. The mixture is then stirred at room temperature for 17 hours, resulting in the formation of this compound as a yellow oil .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety, given the explosive nature of diazo compounds. The crude product is typically purified by distillation under reduced pressure .

Análisis De Reacciones Químicas

Chemical Reactions of Dimethyl Diazomalonate

This compound participates in several notable chemical reactions, including cyclopropanation, cycloaddition, and rearrangement reactions. Below is an overview of its key reactions:

Cyclopropanation Reactions

Cyclopropanation is one of the most prominent reactions involving this compound. This reaction typically occurs via metal-catalyzed processes.

-

Rhodium-Catalyzed Cyclopropanation : Rhodium catalysts facilitate the conversion of this compound into cyclopropane derivatives. For instance, the reaction of this compound with alkenes under mild conditions leads to high yields of cyclopropane products. A study showed that with dirhodium catalysts, various alkenes were effectively converted into cyclopropyl derivatives with enantioselectivities reaching up to 50% .

-

Catalyst Efficiency : The efficiency of different rhodium catalysts was evaluated, demonstrating that dirhodium(II) complexes can effectively activate this compound for cyclopropanation under simple conditions .

1,3-Dipolar Cycloadditions

This compound also participates in 1,3-dipolar cycloadditions, particularly with ethenesulfonyl fluoride.

-

Formation of Cyclobutane Derivatives : In a recent study, the reaction of this compound with ethenesulfonyl fluoride led to the formation of highly functionalized cyclobutane derivatives through a series of transformations involving pyrazoline intermediates. The mechanism involved initial cycloaddition followed by rearrangement and nitrogen extrusion .

Transition Metal-Catalyzed Reactions

The compound can also engage in transition metal-catalyzed reactions involving nitroso compounds.

-

Nitroso Ylide Formation : A study reported that this compound reacts with N,N-dialkylnitrosoamines under Rh(III) catalysis to yield stable nitroso ylide products, showcasing its utility in synthesizing complex organic molecules .

Reactions with Unsaturated Compounds

This compound has been shown to react with β-alkoxy and β-phenoxy α,β-unsaturated compounds.

-

Copper-Catalyzed Electrocyclization : In copper-catalyzed reactions, this compound underwent transformations leading to the synthesis of 2,3-dihydrofurans through electrocyclization pathways. The presence of β-alkoxy or β-phenoxy substituents influenced the reaction outcomes and product distributions significantly .

Table 2: Key Reaction Conditions

| Reaction Type | Conditions |

|---|---|

| Cyclopropanation | Mild conditions, Rh catalyst |

| Dipolar Cycloaddition | Controlled temperature with ethenesulfonyl fluoride |

| Electrocyclization | Copper catalysis in refluxing benzene |

Aplicaciones Científicas De Investigación

Dimethyl diazomalonate is widely used in scientific research due to its versatility:

Chemistry: It is used in the synthesis of complex organic molecules, including heterocycles and natural products.

Biology: It is employed in the functionalization of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and materials with specific properties.

Mecanismo De Acción

Dimethyl diazomalonate exerts its effects primarily through the generation of carbenes. The diazo group decomposes in the presence of a catalyst to form a carbene intermediate, which can then insert into various chemical bonds, such as N-H, C-H, and C=C bonds. This reactivity is harnessed in numerous synthetic applications .

Comparación Con Compuestos Similares

Ethyl diazoacetate: Another diazo compound used for carbene generation.

Diazomethane: A simpler diazo compound with similar reactivity but higher explosiveness.

Comparison:

Reactivity: Dimethyl diazomalonate is more stable than diazomethane and can be handled more safely.

Applications: While both this compound and ethyl diazoacetate are used in carbene chemistry, this compound offers greater versatility in forming N-H insertion products and heterocycles

This compound stands out due to its stability, versatility, and wide range of applications in scientific research and industrial processes.

Actividad Biológica

Dimethyl diazomalonate (DDM) is a diazo compound with significant potential in organic synthesis and biological applications. This article discusses its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of this compound

This compound is primarily used as a precursor for generating carbenes in various organic transformations. Its structure allows it to participate in cycloaddition reactions and insertions, making it valuable in synthesizing complex molecules, including pharmaceuticals.

DDM acts through several mechanisms, primarily involving the generation of reactive carbene intermediates. These intermediates can undergo:

- Cyclopropanation : DDM can react with alkenes to form cyclopropane derivatives under rhodium catalysis. This reaction is efficient and occurs under mild conditions, highlighting DDM's utility in synthesizing biologically active compounds .

- N–H Insertions : In the presence of amines, DDM can facilitate N–H insertions, leading to the formation of various nitrogen-containing compounds. This reactivity has been explored using iridium catalysts, demonstrating high yields and selectivity .

- Electrocyclization : DDM has been utilized in copper-catalyzed reactions to synthesize 2,3-dihydrofurans from carbonyl-ylides via 1,5-electrocyclization. This approach showcases DDM's versatility in forming complex cyclic structures .

Biological Activity and Applications

This compound has been investigated for its potential biological activities:

- Anticancer Activity : Research indicates that compounds synthesized from DDM exhibit anticancer properties. For instance, the insertion of DDM into primary amines has led to the formation of derivatives that show promise as anticancer agents .

- Antimicrobial Properties : The synthesis of oxazole derivatives from diazo compounds, including DDM, has been linked to various biological activities such as antibacterial and antifungal effects .

- Synthesis of Bioactive Molecules : DDM serves as a key intermediate in synthesizing bioactive molecules with diverse pharmacological profiles. For example, it has been used to create spirocyclic compounds that demonstrate significant biological activity .

Case Study 1: Rhodium-Catalyzed Transformations

A study focused on the rhodium-catalyzed transformations of DDM highlighted its role in synthesizing spirocyclic compounds with potential biological activity. The research demonstrated that DDM could be effectively employed to generate complex structures that may possess therapeutic benefits .

Case Study 2: Iridium-Catalyzed N–H Insertions

In another investigation, the N–H insertion reactions using DDM were explored with various amines. The study found that different ring sizes could be formed efficiently, leading to products with potential pharmaceutical applications. Notably, the reaction conditions were optimized to achieve high yields while maintaining a strict stoichiometry between reactants .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl 2-diazopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAZHCVBGMSJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987068 | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6773-29-1 | |

| Record name | Dimethyl diazomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl diazomalonate?

A1: The molecular formula of this compound is C5H6N2O4 and its molecular weight is 158.11 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy reveals a characteristic strong absorption band for the diazo group (N2) around 1911 cm-1. []

Q3: What types of reactions is this compound commonly used for?

A3: this compound is primarily used as a carbene precursor in reactions catalyzed by transition metals, particularly copper and rhodium complexes. Common reactions include cyclopropanation of alkenes, insertion into various bonds (C-H, N-H, Se-Se), and formation of ylides.

Q4: How do catalysts influence the reactions of this compound?

A5: Transition metal catalysts like rhodium(II) acetate [] or copper(II) acetylacetonate [] decompose this compound to generate reactive metal-carbenoid intermediates. These intermediates can then participate in various reactions depending on the reaction conditions and the other reactants present.

Q5: Can you provide an example of a cyclopropanation reaction using this compound?

A6: this compound readily undergoes cyclopropanation with alkenes in the presence of a rhodium(II) catalyst, like [Rh2(esp)2], even with low catalyst loading and the alkene as the limiting reagent. []

Q6: What about reactions with thioketones?

A7: this compound reacts with aromatic thioketones in the presence of Rh2(OAc)4, producing a mixture of thiiranedicarboxylate and (diphenylmethylidene)malonate. The proposed mechanism involves a thiocarbonylylide intermediate. []

Q7: What are some other interesting reactions involving this compound?

A8:

Insertion into Se-Se bonds: In the presence of copper-bronze or BF3·Et2O, this compound inserts into the Se-Se bond of diphenyl diselenide. []* Formation of thiophenium ylides: Rhodium(II) acetate catalyzes the addition of this compound to thiophene and its derivatives, yielding stable thiophenium ylides. []* Synthesis of oxazoles: BF3 catalyzes the reaction of this compound with nitriles to synthesize oxazoles. This reaction proceeds via betaine intermediates. []* Formation of sulfonium ylides:* this compound reacts with dialkyl sulfides in the presence of catalytic amounts of dialkoxy disulfides to form sulfonium ylides. []

Q8: Has computational chemistry been used to study this compound reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of copper(I)-catalyzed cyclopropanation reactions of this compound with alkenes. These studies provide insights into the energetics and intermediates involved in the reaction pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.